molecular formula C13H19NO2 B14835511 2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine

2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine

Cat. No.: B14835511
M. Wt: 221.29 g/mol
InChI Key: KKFGNRRDSJSUJD-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol It is a derivative of pyridine, characterized by the presence of tert-butoxy, cyclopropoxy, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with tert-butyl alcohol and cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, usually between 80-120°C, and stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation, crystallization, and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with proteins involved in disease pathways, while in materials science, it may influence the properties of polymers or other materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-6-methylpyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-cyclopropyloxy-2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO2/c1-9-7-11(15-10-5-6-10)8-12(14-9)16-13(2,3)4/h7-8,10H,5-6H2,1-4H3

InChI Key

KKFGNRRDSJSUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC(C)(C)C)OC2CC2

Origin of Product

United States

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